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Compound of Interest

Compound Name: Acetic acid;5,5-dimethylhexan-3-ol
CAS No.: 89389-87-7
Cat. No.: B14379037
Get Quote
. J

Executive Summary

5,5-dimethylhexan-3-yl acetate is a saturated, branched secondary ester. Chemically, it serves
as a stable, substantive building block in flavor creation. Unlike common primary esters (e.g.,
Isoamyl Acetate) which hydrolyze rapidly in acidic media, the steric environment of the 5,5-
dimethylhexan-3-yl moiety offers enhanced stability.

» Primary Utility: High-stability fruity/herbal anchor for acidic beverages and heated
applications.

e Organoleptic Profile (SAR-Derived): Fresh, fruity (berry/pear nuances), with a dry woody-
herbal undertone characteristic of neopentyl-substituted chains.

o Key Advantage: Bridges the volatility gap between top-note esters and base-note fixatives.

Chemical Identity & Properties
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Property Specification

IUPAC Name 5,5-dimethylhexan-3-yl acetate

CAS Number 89389-87-7

Parent Alcohol 5,5-dimethylhexan-3-ol (CAS 66576-31-6)

Molecular Formula

Molecular Weight 172.26 g/mol
Predicted LogP ~3.2 - 3.6 (Hydrophobic)
Appearance Colorless liquid

B Soluble in ethanol, propylene glycol, triacetin;
Solubility )
Insoluble in water.[1]

Structural Insight

The molecule features a chiral center at C3 and a bulky gem-dimethyl group at C5.

e C3 Position: The secondary acetate ensures a slower hydrolysis rate compared to primary
acetates.

o C5 Gem-Dimethyl: This "neopentyl-like" tail adds hydrophobicity and volume, increasing
substantivity (fixation) without the heavy, oily character of longer linear chains.

Protocol 1: Synthesis & Purification

Rationale: As this material may be a "captive" or research chemical, in-house synthesis via
esterification of the parent alcohol is the standard route for acquisition.

Reaction Pathway

The synthesis involves the acetylation of 5,5-dimethylhexan-3-ol using acetic anhydride.
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Figure 1: Esterification pathway via nucleophilic acyl substitution.

Experimental Procedure

Reagents:

5,5-dimethylhexan-3-ol (1.0 eq)

Acetic Anhydride (1.2 eq)

Pyridine (1.5 eq) or DMAP (0.1 eq) with Triethylamine (1.5 eq)

Dichloromethane (DCM) (Solvent)

Steps:

e Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel,
dissolve 5,5-dimethylhexan-3-ol in anhydrous DCM under Nitrogen atmosphere.

» Addition: Add Pyridine (or TEA/DMAP). Cool to 0°C in an ice bath.

e Reaction: Dropwise add Acetic Anhydride over 30 minutes. Allow to warm to Room
Temperature (RT) and stir for 4—6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-FID.

e Quench: Pour mixture into ice-cold water/brine.
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» Extraction: Extract organic layer.[2][3] Wash sequentially with 1M HCI (to remove pyridine),

saturated

(to remove acetic acid), and Brine.

 Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (approx. 80-90°C at 10 mmHg) to

achieve >98% purity.

Protocol 2: Flavor Application (Berry Accord)

Rationale: The branched structure mimics the "ripe" notes found in natural strawberry and

blueberry volatiles. It is used here to replace volatile "lift" esters that fade too quickly.

Formulation Strategy: "Stable Strawberry"

This protocol demonstrates how to use 5,5-dimethylhexan-3-yl acetate as a mid-note modifier.

Test (With 5,5-

Ingredient Role Control (Standard)
DMHA)
Top Note
Ethyl Butyrate ] 20.0 parts 15.0 parts
(Fresh/Jduicy)
Top Note
Isoamyl Acetate 10.0 parts 5.0 parts
(Banana/Sweet)
5,5-Dimethylhexan-3- Mid-Note
0.0 parts 15.0 parts
yl Acetate (Body/Woody)
Furaneol (10% in PG) Base (Jammy/Sweet) 5.0 parts 5.0 parts
Gamma-Decalactone Base (Creamy/Peach) 2.0 parts 2.0 parts
Propylene Glycol Solvent g.s. to 100 g.s. to 100
Evaluation Protocol:
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e Dilution: Dilute both accords to 0.05% (500 ppm) in acidified sugar water (10% sucrose,
0.1% Citric Acid).

o Triangle Test: Panelists compare Control vs. Test for "Freshness Duration” and "Body."

o Expected Outcome: The Test sample should exhibit a less "candy-like" initial spike but a
more prolonged, natural "fleshy" berry character due to the hydrophobicity of the neopentyl
tail.

Protocol 3: Stability Profiling (Acidic Beverage
Model)

Rationale: One of the primary justifications for using branched esters is their resistance to acid
hydrolysis compared to linear esters.

Experimental Design

Matrix: Carbonated Beverage Base (pH 3.0, Phosphoric Acid). Conditions:
o Condition A: 4°C (Control/Fridge)

» Condition B: 40°C (Accelerated Aging) for 4 weeks.

Analytical Method (GC-MS):

¢ Instrument: Agilent 7890B / 5977B MSD.

e Column: DB-WAX Ul (30m x 0.25mm x 0.25um).

e Extraction: SPME (PDMS/DVB fiber) headspace sampling.
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Figure 2: Workflow for accelerated stability testing.

Calculation:

Target: 5,5-dimethylhexan-3-yl acetate should retain >85% integrity, whereas Isoamyl Acetate
typically drops to <60% under these conditions.

Safety & Regulatory (E-E-A-T)
« FEMA/GRAS Status: As a specific isomer, verify current FEMA lists. If not explicitly listed, it
may be regulated under "Branched Chain Esters" or require submission as a new material.

e Handling: Standard laboratory safety for esters (Flammable, Irritant).

o Metabolism: Esters are generally hydrolyzed in vivo by carboxylesterases to the
corresponding alcohol (5,5-dimethylhexan-3-ol) and acetic acid, both of which are
metabolized via fatty acid oxidation or conjugation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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